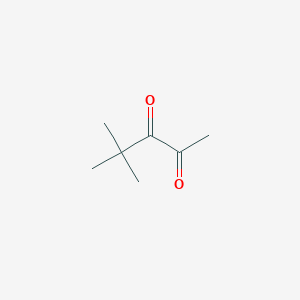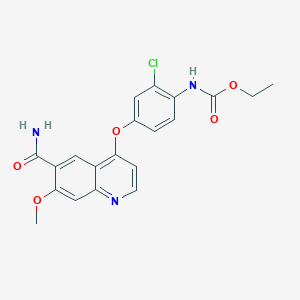
(R)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid is a chiral amino acid derivative It features a benzyl group substituted with three methoxy groups at the 2, 3, and 4 positions, attached to the alpha carbon of the amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4-trimethoxybenzaldehyde.
Reductive Amination: The aldehyde group of 2,3,4-trimethoxybenzaldehyde is subjected to reductive amination with an appropriate amine, such as ®-2-amino-3-phenylpropanoic acid, in the presence of a reducing agent like sodium cyanoborohydride.
Protection and Deprotection: The amino group may be protected using a tert-butoxycarbonyl (Boc) group during the synthesis to prevent unwanted side reactions. .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
Oxidation: Formation of 2,3,4-trihydroxybenzyl derivatives.
Reduction: Formation of 3-amino-2-(2,3,4-trimethoxybenzyl)propanol.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid is used as a building block for the synthesis of more complex molecules. It can be incorporated into peptides and other organic compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Wirkmechanismus
The mechanism of action of ®-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets. The methoxy groups on the benzyl ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The amino and carboxylic acid groups can form ionic bonds with target molecules, facilitating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimetazidine: A drug with a similar 2,3,4-trimethoxybenzyl structure, used for angina pectoris.
Bis-(2,3,4-trimethoxybenzyl)alkanediamines: Compounds with cardiotropic activity.
Uniqueness
®-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid is unique due to its chiral center and the presence of both amino and carboxylic acid functional groups, which provide versatility in chemical reactions and potential biological activities.
Eigenschaften
Molekularformel |
C13H19NO5 |
|---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
(2R)-2-(aminomethyl)-3-(2,3,4-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO5/c1-17-10-5-4-8(6-9(7-14)13(15)16)11(18-2)12(10)19-3/h4-5,9H,6-7,14H2,1-3H3,(H,15,16)/t9-/m1/s1 |
InChI-Schlüssel |
OSZKUBDQYRTIJC-SECBINFHSA-N |
Isomerische SMILES |
COC1=C(C(=C(C=C1)C[C@H](CN)C(=O)O)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CC(CN)C(=O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


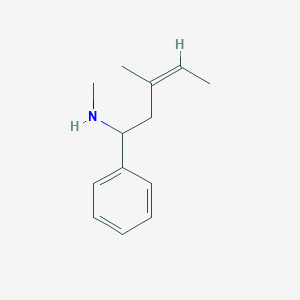
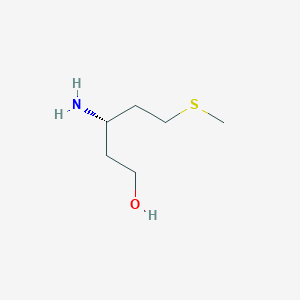
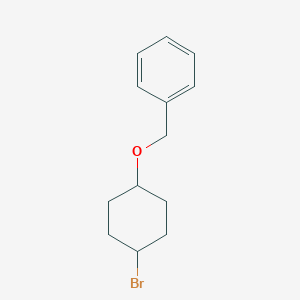
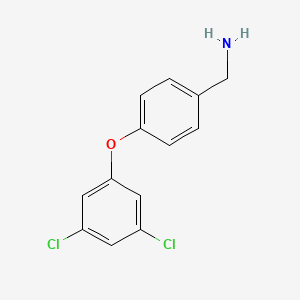

![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
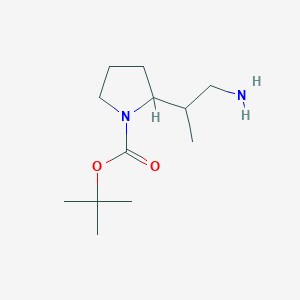
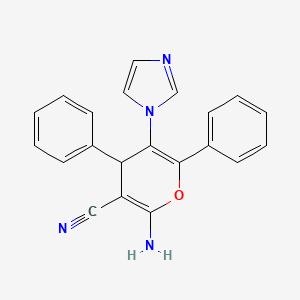
![tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B12944741.png)
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B12944745.png)

![2-([(2,4-Dimethoxyphenyl)methyl]amino)acetonitrile](/img/structure/B12944751.png)
